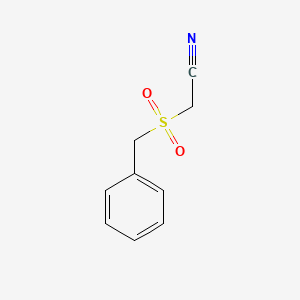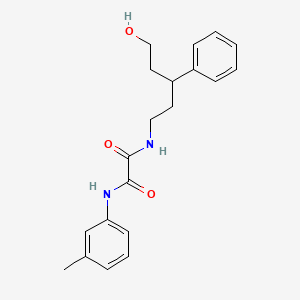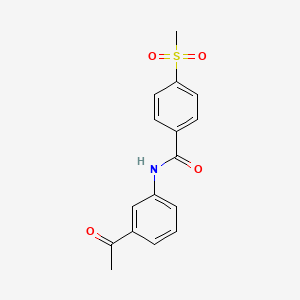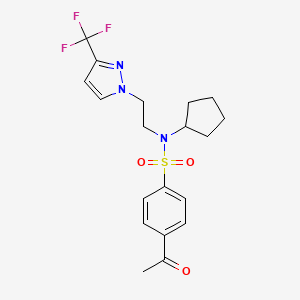![molecular formula C15H23N3O2 B2508811 N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide CAS No. 898374-49-7](/img/structure/B2508811.png)
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Synthesis and Complex Formation
The compound has been utilized in the synthesis of intricate bimetallic complexes, demonstrating its capability to bridge metal ions, forming stable structures with potential catalytic and magnetic properties. For instance, research led by Jin-Liang Liu et al. (2008) showcases the synthesis of a zero-dimensional oxamide-bridged tricopper(II) complex, revealing the structural versatility of oxamide-based ligands in coordinating with metal ions to form multidimensional structures. This study highlights the compound's potential in constructing novel metal-organic frameworks with unique geometries and properties (Liu et al., 2008).
Molecular Interaction Studies
Further research delves into the compound's interactions with DNA and proteins, as well as its cytotoxic activities. Xiao-Wen Li et al. (2012) synthesized new bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand derived from the compound, investigating their in vitro cytotoxic activities and interactions with DNA and proteins. This research provides valuable insights into the compound's potential applications in bioinorganic chemistry and its role in developing new therapeutic agents (Li et al., 2012).
Potential Biological Implications
The compound's derivatives have been explored for their anticonvulsant properties and interactions with biological molecules, suggesting potential applications in medicinal chemistry. Research by Ju-Ju Wang et al. (2017) on a trinickel(II) complex bridged by a derivative of the compound demonstrated in vitro anticancer activities and the ability to interact with DNA and proteins, indicating its potential use in cancer therapy and as a tool for studying molecular biology (Wang et al., 2017).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-7-5-8-13(12(11)2)17-15(20)14(19)16-9-6-10-18(3)4/h5,7-8H,6,9-10H2,1-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCOLGJMQWWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)


![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)


